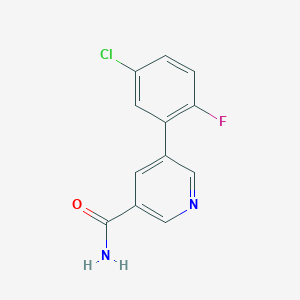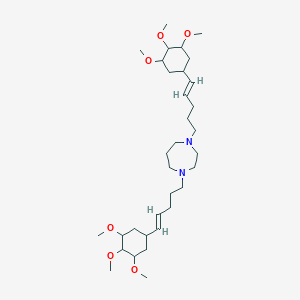![molecular formula C44H44Cl2N2P2Ru B11926724 (1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium](/img/structure/B11926724.png)
(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) is a chiral ruthenium complex known for its applications in asymmetric catalysis. This compound is particularly valued for its ability to facilitate enantioselective reactions, making it a crucial component in the synthesis of various chiral molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) typically involves the reaction of ruthenium trichloride with the chiral ligand (1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve phosphine ligands or other coordinating molecules.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Applications De Recherche Scientifique
Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric hydrogenation, asymmetric transfer hydrogenation, and other enantioselective reactions.
Biology: The compound is studied for its potential in biological systems, particularly in the development of chiral drugs.
Medicine: It has applications in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and specialty chemicals, where enantioselectivity is crucial.
Mécanisme D'action
The mechanism of action of Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) involves coordination of the chiral ligand to the ruthenium center, creating a chiral environment that facilitates enantioselective reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed. In asymmetric hydrogenation, for example, the substrate coordinates to the ruthenium center, and the chiral ligand induces enantioselectivity in the hydrogenation process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloro{®-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl}{(1R,2R)-(+)-1,2-diphenylethylenediamine}ruthenium(II)
- Dichloro{®-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl}{(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine}ruthenium(II)
Uniqueness
Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) is unique due to its specific chiral ligand, which provides a distinct chiral environment compared to other similar compounds. This uniqueness allows for different enantioselectivities and reactivities in catalytic processes, making it a valuable tool in asymmetric synthesis.
Propriétés
Formule moléculaire |
C44H44Cl2N2P2Ru |
|---|---|
Poids moléculaire |
834.8 g/mol |
Nom IUPAC |
(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium |
InChI |
InChI=1S/C44H44N2P2.2ClH.Ru/c45-41-29-15-16-30-42(41)46(33-35-19-13-17-31-43(35)47(37-21-5-1-6-22-37)38-23-7-2-8-24-38)34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40;;;/h1-14,17-28,31-32,41-42H,15-16,29-30,33-34,45H2;2*1H;/q;;;+2/p-2/t41-,42-;;;/m1.../s1 |
Clé InChI |
VGKAYBPSYGBYDE-KGDVQYBBSA-L |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.Cl[Ru]Cl |
SMILES canonique |
C1CCC(C(C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.Cl[Ru]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)
![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)
![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)




![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)
![2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)


